3-[(2-Methoxyphenoxy)methyl]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
CYZQWOMJBPAYEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2CNC2 |
Canonical SMILES |
COC1=CC=CC=C1OCC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Approaches for 3 2 Methoxyphenoxy Methyl Azetidine and Its Analogs
De Novo Synthesis of Azetidine (B1206935) Scaffolds
The fundamental construction of the azetidine ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Photocatalytic Cyclization Reactions, including Aza Paternò–Büchi Reactions
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a direct and atom-economical method for synthesizing azetidines. nih.govrsc.orgspringernature.com However, this approach has historically been challenging due to competing relaxation pathways of the photoexcited imine. springernature.com Recent advancements in photocatalysis have invigorated this field, enabling these reactions under milder, visible-light-mediated conditions. springernature.comchemrxiv.org
For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the high-yielding and stereoselective synthesis of functionalized azetidines. nih.gov These reactions can be induced by photoredox-catalyzed aerobic oxidation of specific amine precursors, which then undergo intermolecular cyclization with alkenes. nih.gov The use of visible-light photocatalysts, such as certain iridium complexes, allows for the activation of substrates like 2-isoxazoline carboxylates via triplet energy transfer, which then react with a broad range of alkenes. researchgate.netspringernature.com This modern approach overcomes the limitations of earlier methods that often required UV light and specialized imine substrates. researchgate.net
Intramolecular versions of the aza Paternò–Büchi reaction have also been successfully employed to create bicyclic and tricyclic azetidine systems, demonstrating the versatility of this photochemical strategy in building complex molecular architectures. acs.orgnih.gov
Table 1: Examples of Photocatalytic Azetidine Synthesis
| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Intermolecular [2+2] Cycloaddition | Visible-light photocatalyst (Iridium-based) | 2-Isoxazoline carboxylates and alkenes | Functionalized azetidines | researchgate.netspringernature.com |
| Dehydrogenative [2+2] Cycloaddition | Photoredox catalyst, aerobic oxidation | Dihydroquinoxalinones and alkenes | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | nih.gov |
Regioselective Intramolecular Aminolysis of Epoxy Amines
Another powerful strategy for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This method relies on the ring-opening of an epoxide by a tethered amine nucleophile to form the four-membered ring. A significant challenge in this approach is controlling the regioselectivity of the epoxide opening. nih.govfrontiersin.org
Recent research has demonstrated that lanthanide (III) triflates, such as Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This catalytic system is notable for its tolerance of a wide array of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum catalyst to the substrate plays a crucial role in dictating the regioselectivity of the ring closure. nih.govfrontiersin.org This method provides a valuable alternative to classical Sₙ2 cyclizations for creating azetidines with adjacent functionality suitable for further chemical modification. nih.govfrontiersin.org
Synthetic Routes via Schiff-Base Intermediates
The use of Schiff-base intermediates is a well-established method in the synthesis of nitrogen-containing heterocycles, including azetidines (or more commonly, their 2-oxo derivatives, β-lactams). The classical approach involves the [2+2] cycloaddition of a ketene (B1206846) (generated in situ from an acyl chloride and a base) with an imine (Schiff base). This reaction, known as the Staudinger β-lactam synthesis, is a cornerstone in the synthesis of this class of compounds. jmchemsci.com
More contemporary methods involve the multi-step synthesis of azetidin-2-ones from Schiff bases. For example, Schiff bases can be prepared by the condensation of an amine with an aldehyde. jmchemsci.comijper.org Subsequent reaction with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) leads to a cyclocondensation reaction, affording the 3-chloro-azetidin-2-one ring system. ijper.orgnih.govresearchgate.net The resulting β-lactam can then be a precursor to the corresponding azetidine through reduction. This pathway allows for significant molecular diversity, as various substituted anilines and aldehydes can be used to generate a library of Schiff bases, leading to a wide range of final azetidine products. ijper.orgnih.gov
Targeted Synthesis of Specific 3-[(2-Methoxyphenoxy)methyl]azetidine Derivatives
Beyond the construction of the basic azetidine scaffold, specific synthetic efforts are directed towards the preparation of more complex derivatives for various applications, including biological evaluation.
Preparation of Spirocyclic Azetidines Incorporating (Methoxyphenoxy)methyl Moieties
Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensionality and conformational rigidity. nih.govrmit.edu.vnresearchgate.net The synthesis of spirocyclic azetidines that incorporate a (methoxyphenoxy)methyl group, a key feature of the title compound, has been reported in the literature.
One such synthesis involves the construction of a spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] system. mdpi.com In this multi-step sequence, a key intermediate, tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate, was synthesized. mdpi.com The synthesis and diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic systems is a key strategy for generating lead-like molecules for drug discovery programs. nih.govresearchgate.net These complex scaffolds are often evaluated for their physicochemical and pharmacokinetic properties to assess their potential, particularly for applications targeting the central nervous system. nih.govresearchgate.net
Synthesis of Fused Azetidine-Containing Heterocyclic Systems for Biological Evaluation
The fusion of an azetidine ring with other heterocyclic systems is a common strategy to create novel chemical entities for biological screening. researchgate.netrsc.org These fused systems can exhibit unique biological activities and pharmacological profiles.
The synthesis of various fused heterocyclic systems containing an azetidine ring often begins with a pre-formed, functionalized azetidine. For example, a densely functionalized azetidine core can be elaborated through various chemical transformations to create fused and bridged ring systems. nih.govresearchgate.net Ring-closing metathesis is one such powerful tool used to form larger rings fused to the azetidine core. nih.gov For instance, N-alkylation of an azetidine with an allyl group, followed by treatment with a Grubbs catalyst, can yield fused eight-membered rings. nih.gov
Another approach involves the in-situ generation of fused heterocyclic imines from azido-functionalized precursors via an intramolecular Staudinger/aza-Wittig tandem reaction. Subsequent reduction or further multicomponent reactions can lead to a diverse array of medicinally relevant fused nitrogen-containing heterocycles. rsc.org The resulting libraries of compounds are then often subjected to biological evaluation to identify promising new therapeutic agents. nih.govresearchgate.netrsc.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lanthanum (III) trifluoromethanesulfonate |
| Chloroacetyl chloride |
| Triethylamine |
| tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate |
Catalytic Strategies and Stereoselective Synthesis in Azetidine Formation
The construction of the azetidine ring often relies on intramolecular cyclization reactions. Catalytic strategies, particularly those employing Lewis acids, have emerged as powerful tools to facilitate these transformations, often with high levels of stereocontrol.
Lanthanum(III)-Catalyzed Reactions for Azetidine Ring Closure
Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), are effective Lewis acid catalysts for a variety of organic transformations, including the formation of heterocyclic rings. While a direct Lanthanum(III)-catalyzed synthesis of this compound has not been explicitly detailed, analogous syntheses of substituted azetidines highlight the potential of this approach.
One relevant strategy involves the intramolecular aminolysis of epoxides. Research has shown that La(OTf)₃ can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce substituted azetidines in high yields. This method is notable for its tolerance of various functional groups. The proposed mechanism involves the coordination of the lanthanum catalyst to the epoxide oxygen, activating it for nucleophilic attack by the pendant amine.
A plausible synthetic route to a precursor for this compound using this methodology could start from a suitably protected 1-amino-4-(2-methoxyphenoxy)-2,3-epoxybutane. The key La(OTf)₃-catalyzed intramolecular cyclization would then form the desired azetidine ring.
Table 1: Representative Lanthanum(III)-Catalyzed Azetidine Synthesis
| Catalyst | Reactant Type | Product Type | Key Features |
| La(OTf)₃ | cis-3,4-Epoxy amines | 3-Substituted azetidines | High regioselectivity, tolerance of various functional groups. |
| La(OTf)₃ | Esters and Amines | Amides | Mild reaction conditions, direct amidation. thieme-connect.deorganic-chemistry.org |
It is important to note that La(OTf)₃ has also been successfully employed in other relevant reactions, such as direct amidation of esters, which could be useful in the synthesis of more complex azetidine analogs. thieme-connect.deorganic-chemistry.orgresearchgate.net
Application of Computational Chemistry in Guiding Azetidine Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions, including the synthesis of strained ring systems like azetidines. mit.edu Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction mechanisms, transition state energies, and the origins of stereoselectivity. researchgate.net
In the context of synthesizing this compound, computational modeling can be applied to several key aspects:
Modeling the Azetidine Ring Closure: Computational studies can help to predict the feasibility and stereochemical outcome of the intramolecular cyclization. For instance, in a potential synthesis involving the displacement of a leaving group from a 1,3-disubstituted propane (B168953) derivative, computational analysis can determine the activation barriers for the formation of the four-membered ring versus competing side reactions.
Investigating the Ether Linkage Formation: The formation of the ether linkage between the azetidine scaffold and the 2-methoxyphenol moiety is a critical step. Computational studies on analogous diaryl ether formations have shown that the activation energy is influenced by the electronic properties of the reacting partners. nih.gov Similar models could be used to optimize the conditions for the Williamson ether synthesis or other coupling reactions used to form the C-O bond in this compound. These models can predict the influence of the base, solvent, and any catalytic additives on the reaction rate and yield. nih.gov
Predicting Reaction Outcomes: Researchers have successfully used computational models to predict the success of photocatalyzed [2+2] cycloadditions to form azetidines. mit.edu By calculating frontier molecular orbital energies, it is possible to pre-screen potential reactants and identify pairs that are likely to react efficiently. mit.edu This predictive power can significantly accelerate the discovery of new synthetic routes to complex azetidine derivatives. mit.eduresearchgate.net
Table 2: Application of Computational Chemistry in Synthesis
| Area of Application | Computational Method | Insights Gained |
| Azetidine Ring Formation | DFT Calculations | Reaction mechanism, transition state energies, stereoselectivity. |
| Ether Linkage Formation | Distortion/Interaction Energy Models | Influence of substituents, prediction of activation barriers. nih.gov |
| Reaction Prediction | Frontier Molecular Orbital (FMO) Theory | Pre-screening of reactants, prediction of reaction feasibility. mit.edu |
Derivatization and Structural Modification Strategies of 3 2 Methoxyphenoxy Methyl Azetidine
Chemical Modifications at the Azetidine (B1206935) Nitrogen
The secondary amine of the azetidine ring in 3-[(2-Methoxyphenoxy)methyl]azetidine is a primary target for chemical modification. Functionalization at this position can significantly impact the molecule's polarity, basicity, and potential for intermolecular interactions, thereby influencing its biological activity and pharmacokinetic properties. Common derivatization strategies at the azetidine nitrogen include N-acylation, N-alkylation, and the formation of urea (B33335) and carbamate (B1207046) analogs.
N-Acylation: The reaction of the azetidine nitrogen with various acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids, yields N-acyl derivatives. This transformation introduces an amide functionality, which can alter the compound's hydrogen bonding capacity and metabolic stability. For instance, N-acetyl derivatives can be synthesized to explore the impact of a small, neutral substituent on biological activity.
N-Alkylation: Introduction of alkyl groups at the azetidine nitrogen can be achieved through reductive amination or reaction with alkyl halides. This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The choice of the alkyl substituent, ranging from simple methyl or ethyl groups to more complex moieties, allows for fine-tuning of the compound's properties.
Urea and Carbamate Formation: The azetidine nitrogen can also be incorporated into urea or carbamate linkages. Reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of N-substituted ureas, while reaction with chloroformates yields carbamates. These functional groups can introduce additional hydrogen bonding donors and acceptors, potentially improving target binding affinity.
| Modification Strategy | Reagents | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| N-Acylation | Acid chlorides, Anhydrides | Amide | Altered polarity, hydrogen bonding, and metabolic stability |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Tertiary Amine | Increased lipophilicity, altered basicity |
| Urea Formation | Isocyanates | Urea | Increased hydrogen bonding capacity |
| Carbamate Formation | Chloroformates | Carbamate | Modulation of physicochemical properties |
Structural Diversification of the (2-Methoxyphenoxy)methyl Substituent
The (2-methoxyphenoxy)methyl group offers several avenues for structural modification to explore structure-activity relationships (SAR). These modifications can involve alterations to the phenyl ring, the methoxy (B1213986) group, or the benzylic ether linkage.
Modification of the Phenyl Ring: The aromatic ring can be substituted with various functional groups, such as halogens, alkyls, or other electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the ring and its interaction with biological targets. For example, the introduction of a halogen atom can modulate the compound's metabolic stability and binding affinity.
Modification of the Methoxy Group: The methoxy group is a common target for derivatization. Demethylation to the corresponding phenol (B47542) allows for the introduction of a wide range of substituents through etherification or esterification. Furthermore, the methoxy group can be replaced by other alkoxy groups of varying chain lengths or by bioisosteric replacements to fine-tune the compound's properties. Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Modification of the Ether Linkage: The ether linkage can be replaced with other functional groups, such as thioethers or amines, to investigate the importance of the oxygen atom for biological activity. These modifications can also affect the conformational flexibility of the side chain.
Formation of Hybrid Molecules and Conjugates
The this compound scaffold can be incorporated into larger molecules to create hybrid compounds or conjugates with enhanced or novel biological activities. This strategy involves linking the core azetidine structure to other pharmacologically active moieties.
These hybrid molecules can be designed to interact with multiple biological targets simultaneously or to improve the pharmacokinetic properties of the parent molecules. The azetidine nitrogen or a functional group on the (2-methoxyphenoxy)methyl substituent can serve as an attachment point for conjugation.
Rational Design for Modulating Pharmacokinetic and Pharmacodynamic Profiles through Derivatization
The derivatization of this compound is often guided by the principles of rational drug design to optimize its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) profiles.
Improving Pharmacokinetic Properties: Modifications at the azetidine nitrogen, such as N-alkylation, can increase lipophilicity and improve oral absorption. Introducing polar groups can enhance aqueous solubility. Modifications can also be made to block sites of metabolism, thereby increasing the compound's half-life.
Biological and Pharmacological Investigations: Mechanisms of Action and Structure Activity Relationships Sar
Comprehensive Spectrum of Biological Activities Associated with Azetidine (B1206935) Derivatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of biologically active compounds. Derivatives of azetidine have garnered significant attention from the scientific community, leading to extensive research into their potential therapeutic applications across various domains of medicine. These investigations have revealed a broad range of pharmacological effects, establishing the azetidine core as a privileged structure in medicinal chemistry. The unique strained ring system of azetidine provides a rigid framework that can be strategically functionalized to achieve specific interactions with biological targets. This has resulted in the development of azetidine-containing compounds with activities spanning from antimicrobial to central nervous system modulation.
Despite the broad interest in the azetidine class of compounds, it is crucial to note that the biological and pharmacological profile of each derivative is highly dependent on its specific substitution pattern. As of the current date, dedicated scientific studies on the particular compound 3-[(2-Methoxyphenoxy)methyl]azetidine are not available in the public domain. Therefore, the following subsections, while outlining key areas of pharmacological interest for azetidine derivatives in general, will reflect the absence of specific data for this compound.
Antimicrobial and Antitubercular Efficacy
Azetidine derivatives have been widely investigated for their potential as antimicrobial agents. The well-known β-lactam antibiotics, such as penicillins and cephalosporins, contain a related azetidin-2-one (B1220530) structure and are a cornerstone of antibacterial therapy. Research has also explored other azetidine-based compounds for their activity against various bacterial and fungal pathogens. Furthermore, a significant body of research has focused on the development of azetidine derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some studies have identified specific structural features that enhance antitubercular activity, such as the presence of certain substituents on the azetidine ring.
However, a review of the existing scientific literature reveals no studies specifically investigating the antimicrobial or antitubercular efficacy of This compound .
Antimicrobial and Antitubercular Activity Data for this compound
No data available in the scientific literature.
Anticancer and Antitumor Activity Profiles
The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including azetidine. A number of azetidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. The mechanisms of action for these compounds can be diverse, ranging from the inhibition of microtubule assembly to the modulation of key signaling pathways involved in cancer cell proliferation and survival. For instance, some azetidine-containing compounds have been designed as analogues of known anticancer agents to improve their pharmacological properties. Platinum complexes incorporating an azetidine ligand have also been investigated for their antitumor potential.
There are currently no published research findings on the anticancer or antitumor activity profile of This compound .
Anticancer and Antitumor Activity Data for this compound
No data available in the scientific literature.
Anti-inflammatory and Metabolic Disease Relevant Activities
Azetidine derivatives have been explored for their potential in treating inflammatory conditions and metabolic diseases. Several studies have reported the synthesis of azetidin-2-one derivatives with significant anti-inflammatory properties, with some compounds exhibiting efficacy comparable to established anti-inflammatory drugs in preclinical models. The mechanism of action for some of these derivatives has been linked to the inhibition of enzymes such as Phospholipase A2. In the context of metabolic diseases, the azetidine ring is a key structural feature of ezetimibe, a well-known cholesterol absorption inhibitor. This has spurred further interest in developing other azetidine-based compounds for conditions like diabetes.
Specific investigations into the anti-inflammatory or metabolic disease-related activities of This compound have not been reported in the scientific literature.
Anti-inflammatory and Metabolic Disease Relevant Activity Data for this compound
No data available in the scientific literature.
Central Nervous System (CNS) Modulatory and Neuroprotective Effects
The rigid nature of the azetidine ring makes it an attractive scaffold for the design of CNS-active agents, as it allows for precise positioning of functional groups to interact with neural receptors and enzymes. Consequently, various azetidine derivatives have been synthesized and evaluated for a range of CNS activities, including antidepressant, anxiolytic, and nootropic effects. Furthermore, there is growing interest in the neuroprotective potential of azetidine compounds. For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to have neuroprotective effects in a model of brain ischemia/reperfusion injury.
To date, there is no available research on the CNS modulatory or neuroprotective effects of This compound .
Central Nervous System (CNS) Modulatory and Neuroprotective Effects Data for this compound
No data available in the scientific literature.
Enzyme Inhibitory Actions (e.g., PDE9, TACE)
The constrained conformation of the azetidine ring makes it a suitable template for the design of enzyme inhibitors. Azetidine-based compounds have been developed to target a variety of enzymes implicated in different disease states. For example, azetidine derivatives have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. While the prompt specifically mentions phosphodiesterase 9 (PDE9) and tumor necrosis factor-alpha converting enzyme (TACE), a broad search for azetidine derivatives as enzyme inhibitors reveals a wide range of targets.
There are no specific studies in the scientific literature that report on the enzyme inhibitory actions of This compound , including any potential inhibition of PDE9 or TACE.
Enzyme Inhibitory Action Data for this compound
No data available in the scientific literature.
Antioxidant Potentials and Radical Scavenging Capabilities
Some azetidine derivatives have been evaluated for their antioxidant properties. The ability of a compound to scavenge free radicals can be beneficial in mitigating oxidative stress, which is implicated in a variety of diseases. Studies on certain azetidin-2-one derivatives have demonstrated their capacity to act as antioxidants in various in vitro assays. The antioxidant potential of these compounds is often attributed to specific structural features that can donate a hydrogen atom or an electron to a free radical.
No research has been published on the antioxidant potential or radical scavenging capabilities of This compound .
Antioxidant Potential and Radical Scavenging Capabilities Data for this compound
No data available in the scientific literature.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies have explored how modifications to the azetidine ring, the phenoxy group, and the linker between them affect their potency and selectivity for monoamine transporters.
The potency and selectivity of 3-phenoxymethylazetidine analogs as monoamine reuptake inhibitors are significantly influenced by the substitution pattern on both the aromatic ring and the azetidine nitrogen.
Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring play a critical role in modulating the affinity for SERT, NET, and DAT. For instance, in related series of monoamine reuptake inhibitors, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, thereby affecting its interaction with the binding site of the transporters. The 2-methoxy group in this compound is a key feature, and its replacement or the addition of other substituents would be expected to significantly impact the compound's pharmacological profile. For example, studies on similar scaffolds have shown that the position and nature of substituents can shift the selectivity profile, favoring one transporter over the others. nih.gov
Substitution on the Azetidine Ring: The azetidine ring serves as a key structural motif, and modifications to it can have profound effects on biological activity. The nitrogen atom of the azetidine ring is a common site for substitution. N-alkylation can influence the compound's lipophilicity and its interaction with the transporter binding pocket. The size and nature of the substituent on the nitrogen can impact potency and selectivity. For example, in other classes of azetidine-based monoamine reuptake inhibitors, small alkyl groups on the nitrogen are often well-tolerated or can enhance potency.
| Compound/Analog | Substitution Pattern | Observed Activity Trend |
| Scaffold | 3-Phenylcoumarin | Core structure for MAO-B inhibition. frontiersin.org |
| Analog 1 | Varied substituents on the 3-phenyl ring | Potency is sensitive to the electronic and steric properties of the substituents. frontiersin.org |
| Analog 2 | Modifications at other positions of the coumarin (B35378) ring | Can influence selectivity and overall potency. frontiersin.org |
This table is illustrative and based on a related class of compounds to demonstrate SAR principles.
The binding of this compound analogs to monoamine transporters is thought to occur at the substrate binding site (S1), which is located in the transmembrane domain of the transporters. nih.gov This binding event prevents the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron.
Key interactions that are believed to contribute to the binding of these ligands include:
Ionic Interaction: A crucial interaction occurs between the protonated amine of the azetidine ring and a highly conserved aspartate residue within the binding pocket of SERT (Asp98), DAT (Asp79), and NET (Asp75). nih.gov This salt bridge is a common feature for the binding of many monoamine transporter inhibitors.
Hydrogen Bonding: The methoxy (B1213986) group on the phenoxy ring may participate in hydrogen bonding with specific residues in the binding site, potentially contributing to the compound's affinity and selectivity profile.
Molecular modeling and docking studies of related monoamine reuptake inhibitors have provided insights into the putative binding modes. These models show the ligand oriented in a way that allows for the key ionic and hydrophobic interactions to be established. The specific orientation and conformation of the bound ligand can vary between the different transporters, which accounts for the selectivity profiles of different analogs. nih.gov
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine reuptake by binding to SERT, NET, and/or DAT. nih.govnih.gov This direct interaction with the transporters leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and/or dopamine, thereby enhancing monoaminergic neurotransmission.
The concept of protein misincorporation, where a non-proteinogenic amino acid is mistakenly incorporated into a growing polypeptide chain, has been explored as a potential mechanism of toxicity for some compounds. However, based on the available scientific literature, there is no evidence to suggest that protein misincorporation is a primary mechanism of action for the biological activity of this compound or its analogs. Their effects are predominantly attributed to their direct pharmacological action on monoamine transporters.
Computational and Theoretical Studies on 3 2 Methoxyphenoxy Methyl Azetidine
Molecular Modeling for Conformational Analysis and Prediction of Reactivity
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For 3-[(2-Methoxyphenoxy)methyl]azetidine, conformational analysis is a critical first step in understanding its chemical behavior. This process involves identifying the molecule's stable, low-energy conformations, which are the shapes it is most likely to adopt.
Prediction of Reactivity: Molecular modeling can also predict the reactivity of this compound. By analyzing the molecule's structure and electronic properties, regions susceptible to chemical attack can be identified. For instance, the nitrogen atom of the azetidine (B1206935) ring is a potential site for protonation or alkylation. The reactivity of the aromatic ring towards electrophilic substitution can also be assessed. Computational models have been successfully used to predict reaction outcomes for various azetidine syntheses, reducing the need for extensive trial-and-error experimentation. thescience.devmit.edu
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of a molecule's electronic structure. arxiv.org These methods can yield highly accurate information about molecular properties.
Methodologies: Methods like Density Functional Theory (DFT) are commonly employed to optimize the geometry of molecules and calculate their electronic properties. mdpi.comnih.gov For this compound, DFT calculations could determine key parameters such as bond lengths, bond angles, and dihedral angles with high precision. epstem.net
Electronic Structure Analysis: A key output of quantum chemical calculations is the distribution of electrons within the molecule. This can be visualized through various means:
Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). For this compound, the oxygen atoms and the nitrogen atom would be expected to be regions of negative potential, while the hydrogen atoms of the azetidine ring might show positive potential.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net
These analyses provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. acs.org
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. rjptonline.orgvistas.ac.in This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. vistas.ac.in
Application to this compound: Although specific docking studies for this compound are not reported, the azetidine scaffold is a component of various biologically active compounds. researchgate.netresearchgate.net If a biological target for this compound were hypothesized, molecular docking could be employed to simulate its binding. The process would involve:
Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank.
Generating a set of possible conformations for this compound.
Using a docking algorithm to place the ligand (the azetidine compound) into the binding site of the protein in various orientations and conformations.
Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to predict the most stable binding mode and estimate the binding affinity. researchgate.net
Such studies are crucial for understanding the potential mechanism of action of a compound at the molecular level. For instance, derivatives of azetidine have been investigated as inhibitors of enzymes like polymerase theta through structure-based drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
2D-QSAR: In 2D-QSAR, the biological activity is correlated with physicochemical properties or topological indices derived from the two-dimensional representation of the molecules. For a series of analogs of this compound, one could calculate descriptors such as molecular weight, logP (lipophilicity), and molar refractivity, and then use statistical methods to build a predictive model for their activity.
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules. These methods require the alignment of a set of structurally related compounds and the calculation of their steric and electrostatic fields. The resulting models can be visualized as contour maps, indicating regions where modifications to the molecular structure would likely increase or decrease biological activity. mdpi.com For example, a 3D-QSAR study on phenoxy analogues has provided insights into their interaction with specific receptors. nih.gov
For this compound, a QSAR study would necessitate a dataset of structurally similar compounds with measured biological activities. The resulting models could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the optimization of lead compounds.
Metabolism Studies of 3 2 Methoxyphenoxy Methyl Azetidine and Its Derivatives in Vitro Focus
Identification of In Vitro Metabolic Pathways and Cytochrome P450 Enzyme Involvement
Specific data on the in vitro metabolic pathways and the particular cytochrome P450 (CYP) isoforms involved in the metabolism of 3-[(2-Methoxyphenoxy)methyl]azetidine are not available in the current scientific literature.
Characterization of Metabolites and Biotransformation Products
There is no published information characterizing the metabolites and biotransformation products of this compound resulting from in vitro studies.
In Vitro Enzyme Kinetics and Inhibition Studies
No data from in vitro enzyme kinetics or inhibition studies for this compound could be located. Therefore, parameters such as Km, Vmax, intrinsic clearance, or its potential as an enzyme inhibitor (IC50 values) have not been documented.
Future Directions and Research Opportunities
Innovation in Synthetic Methodologies for Azetidine (B1206935) Construction
The efficient and stereoselective synthesis of 3-substituted azetidines is a cornerstone for the exploration of their therapeutic potential. While general methods for azetidine synthesis exist, innovative and optimized methodologies are crucial for producing "3-[(2-Methoxyphenoxy)methyl]azetidine" and its analogs in a cost-effective and scalable manner.
Future research should focus on several key areas of synthetic innovation. The development of novel catalytic systems, including transition-metal catalysis and organocatalysis, can offer milder reaction conditions and improved stereocontrol. For instance, methods like palladium-catalyzed intramolecular C-H amination and iridium-catalyzed photocatalytic reactions have shown promise in constructing the azetidine ring. rsc.org The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition, is another powerful tool for synthesizing functionalized azetidines and could be adapted for this specific target. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Amination | High atom economy, direct functionalization. | Development of selective and efficient catalysts. |
| Photochemical Cycloadditions | Access to complex scaffolds, stereocontrol. 117.244.107 | Optimization of reaction conditions and substrate scope. |
| Ring Expansion of Aziridines | Utilization of readily available precursors. | Control of regioselectivity and scalability. |
| Flow Chemistry Synthesis | Improved safety, scalability, and efficiency. nih.govjddhs.comcolab.ws | Adaptation of batch methods to continuous flow. nih.govjddhs.comcolab.ws |
Advanced Targeted Drug Design Based on SAR and Computational Predictions
A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of "this compound". This involves the synthesis and biological evaluation of a library of analogs to understand how modifications to the chemical structure impact biological activity.
Key areas for SAR exploration include:
Substitution on the Phenoxy Ring: Investigating the effect of different substituents (e.g., electron-donating or electron-withdrawing groups) on the 2-methoxyphenoxy moiety can provide insights into the electronic and steric requirements for optimal target engagement.
Modification of the Methylene (B1212753) Linker: Altering the length or rigidity of the methylene group connecting the phenoxy and azetidine rings can influence the conformational flexibility of the molecule and its interaction with biological targets.
Substitution on the Azetidine Nitrogen: The nitrogen atom of the azetidine ring provides a handle for introducing various substituents, which can modulate the compound's physicochemical properties, such as solubility and cell permeability.
Computational modeling and molecular docking studies will be invaluable in guiding the design of these analogs. By predicting the binding modes and affinities of virtual compounds to specific biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. bohrium.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be employed to assess the drug-like properties of the designed analogs at an early stage. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse pharmacological activities reported for various azetidine derivatives suggest that "this compound" could have potential in multiple therapeutic areas. nih.gov117.244.107 A comprehensive screening of this compound against a panel of biological targets is warranted to uncover its full therapeutic potential.
Based on the structural motifs present in the molecule, several therapeutic areas are worth investigating:
Central Nervous System (CNS) Disorders: The 3-aryloxymethyl-azetidine scaffold is present in compounds that have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression. nih.govnih.gov Therefore, evaluating the activity of "this compound" on monoamine transporters (serotonin, norepinephrine, and dopamine) is a logical starting point.
Oncology: Numerous azetidine-containing compounds have demonstrated potent anticancer activity by targeting various proteins involved in cancer progression, such as STAT3 and tubulin. nih.govmdpi.com Screening against a panel of cancer cell lines and key oncogenic targets could reveal potential applications in oncology.
Inflammatory Diseases: The phenoxy moiety is a common feature in many anti-inflammatory drugs. Investigating the effect of the compound on key inflammatory pathways and enzymes, such as cyclooxygenases (COX), could lead to the discovery of novel anti-inflammatory agents. rsc.org
Infectious Diseases: Azetidine derivatives have also been reported to possess antibacterial and antiviral activities. 117.244.107 Screening against a range of pathogenic bacteria and viruses could identify new avenues for antimicrobial drug development.
Development of Integrated Experimental and Computational Methodologies in Azetidine Research
The future of drug discovery for compounds like "this compound" lies in the seamless integration of experimental and computational approaches. jddhs.comnih.gov This synergistic strategy can significantly enhance the efficiency and success rate of the research and development process.
An integrated workflow would involve:
Computational Target Prediction: Utilizing computational tools to predict potential biological targets for the lead compound based on its structural features.
Virtual Screening and Analog Design: Employing molecular docking and other in silico methods to screen virtual libraries of analogs and prioritize candidates for synthesis. bohrium.com
Experimental Validation: Synthesizing the prioritized compounds and evaluating their biological activity through in vitro and in vivo assays.
Iterative Optimization: Using the experimental data to refine the computational models and guide the design of the next generation of more potent and selective analogs.
This iterative cycle of design, synthesis, and testing, fueled by the interplay of computational predictions and experimental feedback, will be crucial for unlocking the full therapeutic potential of "this compound". The integration of high-throughput screening with computational modeling can further accelerate the identification of lead compounds. nih.gov
Q & A
Q. Which hyphenated techniques improve detection limits in trace analysis of this compound?
- Methodological Answer :
- LC-QTOF-MS : Provides exact mass for identifying degradation products (e.g., N-oxides) .
- GC-MS with Derivatization : Enhances volatility for azetidine derivatives using silylation reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
